4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid
Description
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is a substituted phenylbutanoic acid derivative characterized by a 5-chloro-2-hydroxyphenyl group attached to a 4-oxobutanoic acid backbone. Its molecular formula is C₁₀H₉ClO₄ (molecular weight: 228.63 g/mol). The compound is synthesized via Friedel-Crafts acylation, where succinic anhydride reacts with substituted aromatic rings in the presence of anhydrous aluminum chloride . This method is scalable and widely used for generating structurally analogous 4-oxo-4-(substituted phenyl)butanoic acids.
The compound has garnered attention for its role as a precursor in antimicrobial agents. For instance, it has been incorporated into azole derivatives (e.g., TP22) to enhance antifungal activity against Candida and Aspergillus species .
Properties
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5,12H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSVOTYKOZVOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
The available search results provide information regarding the applications and properties of compounds similar to "4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid," but not specifically that exact compound. Based on the search results, the related compounds have scientific uses such as in medicinal chemistry and as potential antimicrobial and anticancer agents.
Related Compounds and Their Applications
- 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid: This organic compound has a chlorinated aromatic ring, a methoxy group, and a carbamoyl group linked to a propanoic acid backbone. It has potential applications in medicinal chemistry and organic synthesis because its structural features may facilitate interactions with biological targets. It may interact with specific enzymes or receptors, modulating their activity, which could involve inhibition or activation of metabolic pathways, depending on the biological target.
- 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues: These compounds were designed based on the oxadiazole-linked aryl core of tubulin inhibitors and have been evaluated for anticancer activity. One compound, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity against SNB-19, NCI-H460, and SNB-75 cancer cell lines. Some of these compounds also showed promising antibacterial activity .
- Oxazolidinone derivatives: These have been identified as potent Factor Xa (FXa) inhibitors. One such derivative, BAY 59-7939, is a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity and is under clinical development for the prevention and treatment of thromboembolic diseases .
- 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives: The molecular structure and antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and its derivatives have been studied. The results suggest that the hydrogen atom transfer (HAT) mechanism is thermodynamically more favored in the gas phase, while the sequential proton loss-electron transfer (SPLET) mechanism is more preferred in polar solvents. One derivative with R = t-Bu is predicted to be more antioxidant than ascorbic acid in both gas phase and polar solvents .
- Azole Derivatives: Some azole derivatives were prepared by replacing 4-(2-hydroxy-4-methylphenyl)-4-oxobutanoic acid with 4-(5-chloro-2 .
Table of Related Compounds and Their Applications
| Compound | Application |
|---|---|
| 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid | Medicinal chemistry, organic synthesis, potential antimicrobial and anticancer properties |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Anticancer and antibacterial activity |
| Oxazolidinone derivatives | Factor Xa (FXa) inhibitors, prevention and treatment of thromboembolic diseases |
| 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives | Antioxidant activity |
| Azole Derivatives | Antimicrobial agents |
Potential Areas of Scientific Research for this compound
- Antimicrobial Research: Given the antimicrobial activities of related compounds, research into the antimicrobial properties of this compound could be valuable .
- Anticancer Research: Considering the anticancer activity of similar compounds, exploring the potential anticancer properties of this compound could yield significant results .
- Antioxidant Research: Based on the analysis of antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives, it may be worth studying the antioxidant activity of the title compound .
- Medicinal Chemistry: Given the potential applications of related compounds in medicinal chemistry, this compound could be investigated for its interactions with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
(a) Bioactivity Profile
- Antimicrobial Activity: The 5-chloro and 2-hydroxyl substituents in the target compound enhance antifungal potency compared to non-hydroxylated analogues. For example, TP22 (derived from this compound) shows MIC values of 8–32 µg/mL against Candida albicans, whereas analogues lacking the hydroxyl group (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid) exhibit weaker activity .
- Anti-inflammatory Effects: Methoxy-substituted derivatives (e.g., 4-(4-Methoxyphenyl)-4-oxobutanoic acid) demonstrate stronger COX-2 inhibition (IC₅₀: 45 µM) compared to the target compound, which lacks significant anti-inflammatory data .
(b) Physicochemical Properties
- Solubility: Hydroxyl groups improve aqueous solubility. The target compound has moderate solubility in ethanol (70%), whereas cyclohexyl-substituted analogues (e.g., 4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid) are highly lipophilic .
- Thermal Stability : Cyclic substituents (e.g., cyclopentyl) increase melting points (>200°C) compared to linear-chain analogues (~150–170°C) .
Biological Activity
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorinated phenolic group and a butanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 240.67 g/mol. The unique structural features contribute to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains have been reported as low as 8 µg/mL, demonstrating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines. For instance, it demonstrated significant activity against the SNB-19 glioma cell line, with a percentage growth inhibition (PGI) of approximately 65% at a concentration of 10 µM . Molecular docking studies suggest that the compound interacts with tubulin, which is crucial for cancer cell proliferation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxyl and carbonyl groups in the structure allow for interaction with various enzymes, potentially modulating their activity.
- Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
A study assessed the antibacterial activity of the compound against multiple bacterial strains using disc diffusion and broth dilution methods. Results showed that it had a broad spectrum of activity, with notable efficacy against Staphylococcus aureus and Escherichia coli. The zones of inhibition ranged from 17.0 ± 0.40 mm at a concentration of 200 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 8 | 17.0 ± 0.40 |
| Escherichia coli | 8 | 17.0 ± 0.15 |
Study 2: Anticancer Activity
In another study focusing on anticancer effects, the compound was tested against various cancer cell lines as per the National Cancer Institute (NCI) protocol. The findings indicated significant cytotoxicity, particularly against glioma cells, reinforcing its potential as a therapeutic agent .
| Cancer Cell Line | IC50 (µM) | PGI (%) |
|---|---|---|
| SNB-19 | 10 | 65.12 |
| NCI-H460 | 10 | 55.61 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
